3-Bromo-5-chloro-4-fluorophenylboronic acid
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Overview
Description
3-Bromo-5-chloro-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-fluorophenylboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method includes the bromination, chlorination, and fluorination of phenylboronic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of protective groups and purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenylboronic acids.
Coupling Reactions: Biaryl compounds are the major products.
Oxidation and Reduction Reactions: Boronic esters and boranes are formed.
Scientific Research Applications
3-Bromo-5-chloro-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Bromo-5-chlorophenylboronic acid
Uniqueness
3-Bromo-5-chloro-4-fluorophenylboronic acid is unique due to the presence of three different halogen atoms on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
(3-bromo-5-chloro-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFYHRPFULAKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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